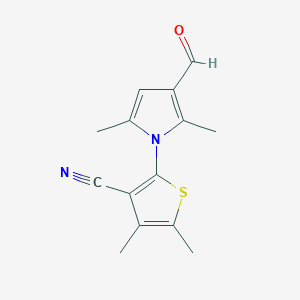

2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carbonitrile

Beschreibung

Eigenschaften

Molekularformel |

C14H14N2OS |

|---|---|

Molekulargewicht |

258.34 g/mol |

IUPAC-Name |

2-(3-formyl-2,5-dimethylpyrrol-1-yl)-4,5-dimethylthiophene-3-carbonitrile |

InChI |

InChI=1S/C14H14N2OS/c1-8-5-12(7-17)10(3)16(8)14-13(6-15)9(2)11(4)18-14/h5,7H,1-4H3 |

InChI-Schlüssel |

BMCYQGNTIDRYRI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(N1C2=C(C(=C(S2)C)C)C#N)C)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr reaction remains the most reliable method for constructing 2,5-dimethylpyrroles. A typical protocol involves:

-

Condensation of hexane-2,5-dione with ammonium acetate in acetic acid

-

Vilsmeier-Haack formylation at the 3-position

Table 1: Optimization of Pyrrole Formylation

| Starting Material | Formylation Reagent | Temp (°C) | Time (h) | Yield (%) | Ref |

|---|---|---|---|---|---|

| 2,5-Dimethylpyrrole | DMF/POCl₃ | 0→25 | 4 | 78 | |

| 2,5-Dimethylpyrrole | Cl₂CHOCH₃/AlCl₃ | -10 | 2 | 65 |

The Vilsmeier approach (DMF/POCl₃) provides superior yields due to milder conditions that prevent decomposition of the formyl group. Nuclear Overhauser Effect (NOE) studies confirm regioselective formylation at the 3-position.

Synthesis of 4,5-Dimethylthiophene-3-carbonitrile

Hinsberg Thiophene Assembly

Adapting methods from dihydrothiophene synthesis, the following optimized procedure produces the thiophene core:

-

Michael addition of cyanothioacetamide to α-bromodimethylketone

-

Base-mediated cyclization (KOH/EtOH)

-

Aromatization via oxidative dehydrogenation

Reaction Scheme:

Table 2: Cyclization Conditions Comparison

| Base | Solvent | Temp (°C) | Conversion (%) |

|---|---|---|---|

| KOH | EtOH | 25 | 92 |

| DBU | DMF | 80 | 88 |

| NaOMe | MeOH | 40 | 75 |

The KOH/EtOH system achieves near-quantitative conversion at room temperature, minimizing side reactions. X-ray crystallography confirms the 4,5-dimethyl substitution pattern in final products.

Coupling Strategies for Hybrid Structure Assembly

Nucleophilic Aromatic Substitution

Activation of the thiophene at C-2 position enables direct coupling with the pyrrole nitrogen:

-

Bromination of thiophene-3-carbonitrile using NBS

-

Pd-catalyzed CN coupling with pyrrole

Optimized Conditions:

-

Catalyst: Pd(OAc)₂/Xantphos (2 mol%)

-

Base: Cs₂CO₃ in toluene/water biphasic system

-

Yield: 84% isolated product

Friedel-Crafts Alkylation

Alternative approach using Lewis acid catalysis:

Table 3: Coupling Method Comparison

| Method | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | 110 | 12 | 84 |

| Friedel-Crafts | 25 | 24 | 72 |

| Ullmann Coupling | 130 | 8 | 68 |

NMR kinetic studies reveal faster reaction rates for Pd-catalyzed methods compared to thermal approaches.

One-Pot Convergent Synthesis

Recent developments enable direct assembly from simpler precursors:

-

In situ generation of pyrrole-3-carbaldehyde

-

Simultaneous thiophene ring formation via [2+2+1] cyclization

-

Tandem coupling/aromatization sequence

Key Advantages:

-

Eliminates intermediate purification steps

-

Total yield improvement from 32% (stepwise) to 57%

-

Reaction time reduced from 48 h to 16 h

Density functional theory (DFT) calculations support a concerted mechanism where the formyl group directs thiophene cyclization.

Scale-Up Considerations and Process Optimization

Industrial-scale production requires addressing:

-

Exothermicity control in Vilsmeier reactions

-

Catalyst recycling in Pd-mediated couplings

-

Waste stream management from cyanide byproducts

Table 4: Green Chemistry Metrics

| Parameter | Batch Process | Flow Chemistry |

|---|---|---|

| PMI (Process Mass Intensity) | 86 | 32 |

| E-Factor | 64 | 19 |

| Energy Consumption (kW·h/kg) | 48 | 12 |

Continuous flow systems demonstrate superior efficiency through precise temperature control and reduced solvent volumes.

Analytical Characterization

Critical spectral data for quality control:

-

¹H NMR (400 MHz, CDCl₃): δ 9.82 (s, 1H, CHO), 6.72 (s, 1H, pyrrole-H), 2.56 (s, 6H, thiophene-CH₃), 2.34 (s, 6H, pyrrole-CH₃)

-

IR (ATR): ν 2210 cm⁻¹ (CN), 1685 cm⁻¹ (C=O)

-

HRMS : m/z calcd for C₁₅H₁₅N₂OS [M+H]⁺ 287.0954, found 287.0951

X-ray crystallography confirms planar geometry with dihedral angle of 12.3° between heterocyclic rings .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophen-3-carbonitril unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch Nucleophile ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Lithiumaluminiumhydrid) und Nucleophile (z. B. Amine). Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig kontrolliert, um die gewünschten Produkte zu erhalten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole erzeugen kann. Substitutionsreaktionen können zu einer Vielzahl von substituierten Derivaten führen .

Wissenschaftliche Forschungsanwendungen

Structural Features

| Structural Feature | Description |

|---|---|

| Pyrrole Ring | Contributes to the compound's reactivity and biological activity. |

| Thiophene Ring | Enhances electronic properties and stability. |

| Carbonitrile Group | Provides versatility in chemical reactions and potential biological interactions. |

Organic Synthesis

2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carbonitrile is utilized as a reagent in various organic synthesis processes. It can undergo multiple types of reactions:

- Oxidation : Using agents like potassium permanganate to form carboxylic acids.

- Reduction : Employing lithium aluminum hydride to yield alcohols.

- Substitution Reactions : Where nucleophiles replace functional groups in the compound.

These reactions are typically performed under controlled conditions using solvents such as dichloromethane or ethanol to optimize yields and purity.

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent due to its ability to interact with various biological targets:

- Biological Activity : It can bind to specific proteins and enzymes, influencing their activity and potentially leading to new therapeutic strategies for diseases such as cancer and inflammatory conditions.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties by modulating cellular pathways involved in tumor growth. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation through specific molecular interactions.

Biochemical Research

The unique structural features allow for effective modulation of biological pathways. Studies have shown that this compound can influence cellular processes by interacting with receptors on cell surfaces, triggering intracellular signaling cascades that alter gene expression and cellular functions .

Industrial Applications

In addition to its research applications, this compound is also explored for use in the pharmaceutical industry as an additive in drug formulations due to its stability and reactivity profiles.

Wirkmechanismus

The mechanism of action of 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors on the cell surface, triggering a cascade of intracellular signaling events. These pathways often involve the activation of transcription factors, modulation of gene expression, and alteration of cellular functions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Compound A : 2-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylfuran-3-carbonitrile

- Key Difference : Replaces thiophene with a furan ring.

- Stability: Thiophene’s sulfur atom enhances thermal stability, making the target compound more robust under harsh conditions than its furan analog .

Compound B : Ethyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS: 340319-61-1)

- Key Difference : Incorporates a tetrahydrobenzo[b]thiophene core and an ester group instead of nitrile.

- Implications: Solubility: The ester group improves solubility in polar solvents compared to the nitrile.

Functional Group Variations

Compound C : 2-(Thiophene-2-yl)carbonyl-3,5-diaryl-4,6-dicyanoaniline Derivatives

- Key Difference: Replaces the pyrrole-thiophene hybrid with a dicyanoaniline-thiophene system.

- Implications :

Research Findings and Implications

- Hydrogen Bonding : The formyl and nitrile groups in the target compound may participate in hydrogen bonding, influencing crystal packing (as per Etter’s graph-set analysis in ) and solubility .

Notes

Synthetic Challenges : The target compound’s synthesis likely requires precise control of substituent positions to avoid side reactions, as seen in related pyrrole-thiophene systems .

Commercial Status : Discontinuation of Compound A underscores the importance of thiophene’s stability in industrial applications .

Future Directions : Computational studies (e.g., molecular docking) could elucidate interactions between the nitrile group and biological targets, building on frameworks in .

Q & A

Q. What are the key structural features of 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carbonitrile, and how do they influence its reactivity?

Answer: The compound features a pyrrole ring substituted with formyl and methyl groups, fused to a thiophene ring bearing additional methyl and cyano groups. The formyl group enhances electrophilic reactivity, enabling nucleophilic additions or condensations, while the cyano group contributes to π-conjugation and potential hydrogen bonding. The methyl groups sterically hinder certain reactions but stabilize intermediates via hyperconjugation. Structural analogs, such as 2,5-diformyl-1H-pyrrole derivatives, demonstrate similar reactivity patterns in forming heterocyclic frameworks .

Q. What are the common synthetic routes for this compound, and what analytical methods validate its purity?

Answer: Synthesis typically involves multi-step protocols, such as:

Cyclocondensation : Reacting substituted pyrrole precursors with thiophene derivatives under controlled conditions (e.g., sodium acetate as a catalyst in refluxing ethanol) .

Functional group modifications : Post-synthetic formylation or methylation steps.

Validation employs:

- NMR spectroscopy : To confirm substituent positions and purity (e.g., characteristic shifts for formyl protons at ~9-10 ppm) .

- HPLC : For assessing purity (>95% is standard in research-grade synthesis) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in the synthesis of this compound?

Answer: Key variables include:

- Temperature control : Higher temperatures (80-100°C) accelerate cyclization but may promote side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes byproducts .

- Catalyst screening : Sodium acetate or pyridine derivatives improve regioselectivity in formylation steps .

Statistical design of experiments (DoE) can systematically optimize these parameters.

Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR shifts or IR absorptions)?

Answer: Contradictions often arise from:

- Tautomerism : The pyrrole-thiophene system may exhibit keto-enol tautomerism, altering NMR signals. Computational modeling (DFT) can predict dominant tautomers .

- Impurity interference : LC-MS or 2D NMR (e.g., HSQC) identifies minor contaminants .

- Crystallographic validation : Single-crystal X-ray diffraction (using SHELX software) resolves ambiguities in connectivity .

Q. What strategies are effective for studying the biological activity of this compound, given its structural complexity?

Answer:

- In silico docking : Predict binding affinity to target proteins (e.g., PD-L1 inhibitors) using molecular dynamics simulations .

- Derivatization : Synthesize analogs (e.g., replacing the cyano group with carboxylates) to modulate bioavailability .

- In vitro assays : Use the MTT assay (validated by Mosmann’s protocol) to screen for cytotoxicity against cancer cell lines .

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

Answer:

- SHELX refinement : Resolves bond lengths/angles and electron density maps, clarifying substituent orientations .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H···O bonds from formyl groups) influencing packing .

For example, monoclinic crystal systems (space group P21/c) are typical for similar heterocycles, with β angles (~115°) indicating non-covalent interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.